molecular formula C19H20N2O3S B12848329 (5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione CAS No. 959687-66-2

(5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B12848329
CAS No.: 959687-66-2
M. Wt: 356.4 g/mol
InChI Key: HYAFETHFCAUJAY-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidinedione class. This compound is known for its potential applications in medicinal chemistry, particularly in the treatment of metabolic disorders such as type 2 diabetes. The structure of this compound includes a thiazolidine-2,4-dione ring, which is a key feature contributing to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazolidine-2,4-dione Ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic conditions.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using a benzyl halide.

    Introduction of the Ethylpyridinyl Group: This step involves the reaction of the intermediate with an ethylpyridinyl derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

(S)-5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential as an antidiabetic agent due to its ability to improve insulin sensitivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. In the context of diabetes treatment, it acts by binding to peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. This binding enhances insulin sensitivity and reduces blood glucose levels.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used in the treatment of type 2 diabetes.

    Pioglitazone: A well-known thiazolidinedione with similar applications in diabetes management.

Uniqueness

(S)-5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione is unique due to its specific structural features, such as the ethylpyridinyl group, which may confer distinct pharmacological properties compared to other thiazolidinediones.

Properties

CAS No.

959687-66-2

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

(5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/t17-/m0/s1

InChI Key

HYAFETHFCAUJAY-KRWDZBQOSA-N

Isomeric SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C[C@H]3C(=O)NC(=O)S3

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.